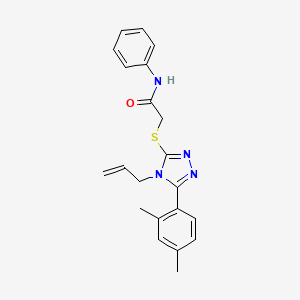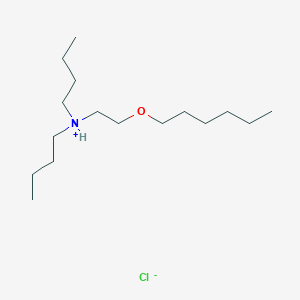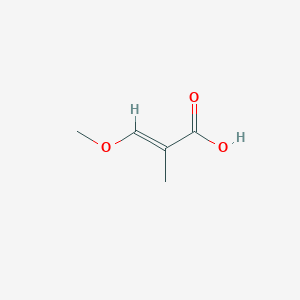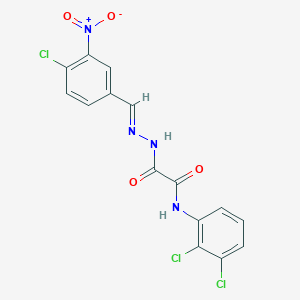
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 478507-10-7
Molecular Weight: 379.806 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reagents. Further research is needed to establish specific methods.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers and is part of a collection of rare and unique chemicals .
Analyse Des Réactions Chimiques
Reactivity::
Types of Reactions: While detailed information is scarce, this compound likely undergoes various reactions typical of aromatic compounds, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Applications De Recherche Scientifique
Chemistry::
Catalysis: Possible use as a catalyst or ligand in transition metal-catalyzed reactions.
Biological Studies: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Drug Discovery: Assessing its potential as a lead compound for drug development.
Materials Science: Investigating its properties for use in materials such as coatings, polymers, or sensors.
Mécanisme D'action
The specific mechanism by which this compound exerts its effects remains unknown. Further research is required to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While direct comparisons are limited due to its rarity, researchers may explore related compounds such as:
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: (CAS Number: 767306-42-3)
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: (CAS Number: 402768-90-5)
Propriétés
Numéro CAS |
478507-10-7 |
|---|---|
Formule moléculaire |
C20H14ClN3O3 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-8-6-15(7-9-17)20(26)27-18-5-1-3-14(11-18)12-23-24-19(25)16-4-2-10-22-13-16/h1-13H,(H,24,25)/b23-12+ |
Clé InChI |
CWLJCIJKWSJTIX-FSJBWODESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
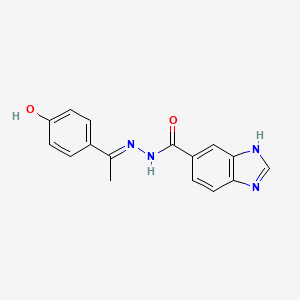
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)
